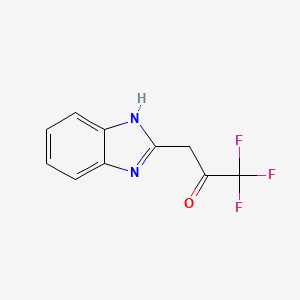

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the research. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties , as well as their potential in anion transport .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzotriazoles involves the condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . Another method described involves the reaction of 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation . These methods indicate that the synthesis of the compound might also involve similar condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using various analytical techniques such as IR, 1H-NMR, 13C-NMR, MS, and CHN analyses . The crystal structure can be confirmed through single-crystal X-ray diffraction analysis, as demonstrated in the synthesis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one . These techniques provide detailed information about the molecular geometry and intermolecular interactions within the crystal.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. For instance, the synthesized compounds in the papers have been used to evaluate their biological activities, indicating that they can interact with biological targets . The modification of benzimidazole derivatives with electron-withdrawing substituents, such as trifluoromethyl groups, can significantly increase their activity, suggesting that such modifications can enhance the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can affect the compound's electron distribution, acidity, and overall reactivity . The solubility, melting point, and stability of these compounds can be determined experimentally and are crucial for their practical applications, especially in medicinal chemistry.

Relevant Case Studies

Several case studies demonstrate the biological activities of benzimidazole derivatives. For instance, some compounds have shown moderate antibacterial and antifungal activity against Bacillus subtilis and Candida albicans, respectively . Others have exhibited excellent anticonvulsant activity . Additionally, certain derivatives have been found to possess significant antifungal activity against various plant pathogens, surpassing the control fungicide carbendazim . These case studies highlight the potential of benzimidazole derivatives in therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Coordination Polymers

The compound 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one and its derivatives have been used in the synthesis and characterization of coordination polymers. For instance, a novel 1D chain coordination polymer based on a benzimidazole derivative exhibited a butterfly-like chain architecture and demonstrated high thermal stability. It also showed interesting fluorescent properties, indicating potential applications in materials science (Sun et al., 2012).

Formation of Metal Complexes

Metal complexes involving this compound derivatives have been synthesized, showcasing unique properties. A notable example includes the formation of a novel dinuclear Eu3+ complex using a derivative as the second ligand, which influenced the photoluminescent properties of the complex. This suggests its potential in photoluminescent applications (Zhen-jun, 2011).

Biological and Chemical Applications

Antimicrobial Activities

Compounds containing the this compound moiety have shown significant antimicrobial activity. They have been effective against a range of gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential in developing new antimicrobial agents (Abd El-Meguid, 2014).

Antifungal Applications

Some derivatives have demonstrated excellent antifungal activity, even surpassing standard fungicides. This indicates the potential of these compounds in agricultural applications to protect crops from fungal diseases (Zhou et al., 2013).

Materials Science and Catalysis

Catalytic Applications

Derivatives of this compound have been used as catalysts in various chemical reactions. For instance, 2-Oxoimidazolidine-1,3-disulfonic acid, a related compound, was used as a recoverable catalyst for the synthesis of novel compounds, highlighting its utility in green chemistry and sustainable practices (Massoumi Shahi et al., 2018).

Development of Luminescent Materials

Derivatives have been involved in the synthesis of compounds with unique luminescent properties, suggesting applications in the development of new materials for electronic and optoelectronic devices (Poyraz et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)8(16)5-9-14-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYPHXMVQPUHIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320723 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

782-55-8 |

Source

|

| Record name | 782-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)